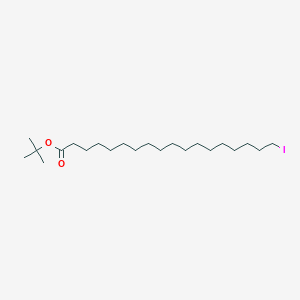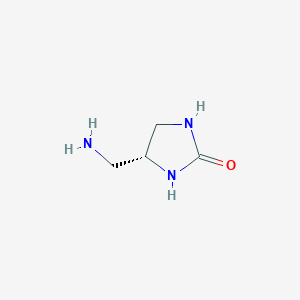![molecular formula C21H28N2O5S B13348420 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropylsulfonyl group, a dihydrobenzo[b][1,4]dioxin moiety, and an azaspirodecane framework, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, the introduction of the cyclopropylsulfonyl group, and the construction of the azaspirodecane ring system. Common synthetic routes include:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This step typically involves the alkylation of phenolic hydroxyl groups followed by cyclization reactions.
Introduction of the Cyclopropylsulfonyl Group: This can be achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base.
Construction of the Azaspirodecane Ring System: This involves the formation of the spirocyclic structure through cyclization reactions, often using amine precursors and appropriate catalysts.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
化学反应分析
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds in the pharmaceutical and chemical industries.
作用机制
The mechanism of action of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an immunomodulator by modulating the activity of immune cells and influencing cytokine production. It can also interact with enzymes and receptors involved in disease pathways, leading to therapeutic effects.
相似化合物的比较
When compared to similar compounds, 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents and functional groups.
Azaspirodecane derivatives: These compounds contain the azaspirodecane ring system but may have different substituents and functional groups.
Cyclopropylsulfonyl-containing compounds: These compounds feature the cyclopropylsulfonyl group but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its diverse range of applications and potential therapeutic properties.
属性
分子式 |
C21H28N2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
2-cyclopropylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C21H28N2O5S/c24-20(22-15-4-7-18-19(12-15)28-11-10-27-18)17-13-23(29(25,26)16-5-6-16)14-21(17)8-2-1-3-9-21/h4,7,12,16-17H,1-3,5-6,8-11,13-14H2,(H,22,24) |
InChI 键 |
WJEQSXXGJFWYKG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CC1)CN(CC2C(=O)NC3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[5,4-b]pyridin-6-ol](/img/structure/B13348337.png)

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)


![7-(Ethylsulfonyl)-4,7-diazaspiro[2.5]octane](/img/structure/B13348361.png)





![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)

![(1R,8S)-Rel-9-oxabicyclo[6.1.0]non-4-ene](/img/structure/B13348413.png)
